Product packaging for 4-(cis-4-Menthan-8-yloxy)benzanilide(Cat. No.:CAS No. 85213-92-9)

4-(cis-4-Menthan-8-yloxy)benzanilide

Cat. No.: B1220971
CAS No.: 85213-92-9
M. Wt: 351.5 g/mol
InChI Key: GNSJLHJUKJLCHK-UHFFFAOYSA-N
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Description

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry, often relying on the strategic use of established chemical frameworks known as "privileged scaffolds." These molecular structures are recognized for their ability to interact with multiple biological targets, providing a versatile foundation for drug discovery. 4-(cis-4-Menthan-8-yloxy)benzanilide is a prime illustration of this principle, integrating the well-regarded benzanilide (B160483) core with a menthan-based terpene fragment.

The benzanilide chemical class, characterized by a benzoyl group linked to an aniline (B41778) moiety, is considered a privileged scaffold in medicinal chemistry. This framework is prevalent in a multitude of biologically active compounds, demonstrating a broad range of therapeutic potential. nih.govmdpi.com Benzanilide derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the benzanilide structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.

The position of substituents on both the benzoyl and aniline rings can dramatically influence the biological activity of the resulting compound. For instance, hydroxylated benzanilides are a significant class of chemicals in the pharmaceutical and agrochemical industries, with their specific effects being dependent on the location of the hydroxyl group. This adaptability makes the benzanilide scaffold a valuable starting point for the development of new therapeutic agents targeting a diverse array of biological pathways.

The menthan-based molecular scaffold is a derivative of p-menthane (B155814), a monoterpene that forms the structural basis for compounds like menthol. Terpenes and their derivatives are a major class of natural products that have yielded numerous important drugs. The menthane structure, a substituted cyclohexane (B81311) ring, offers a rigid and lipophilic framework that can be strategically employed in drug design to enhance interactions with biological targets.

Menthol, one of the most well-known p-menthane derivatives, exhibits a range of biological activities, including analgesic and anti-inflammatory effects. mdpi.com The inherent bioactivity and favorable pharmacokinetic properties of such monoterpene-based scaffolds make them attractive components for the synthesis of new chemical entities. mdpi.com By incorporating a menthan-based moiety into a larger molecule, medicinal chemists can modulate properties such as membrane permeability and target engagement, thereby optimizing the therapeutic potential of the compound.

This compound, also known as YM-95831, was developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as a potent and selective antagonist of the vasopressin V1A receptor. astellas.uschemeurope.comastellas.comwikipedia.orgcompanieshistory.com The vasopressin system, including the V1A receptor, plays a crucial role in regulating a variety of physiological processes, such as cardiovascular function and social behavior. sigmaaldrich.com Consequently, V1A receptor antagonists have been a subject of significant research interest for their potential therapeutic applications in conditions like hypertension, congestive heart failure, and certain central nervous system disorders. nih.gov

The development of YM-95831 was part of a broader effort to identify non-peptide antagonists for vasopressin receptors, which could offer advantages in terms of oral bioavailability and metabolic stability over peptide-based ligands. As a research compound, YM-95831 has been instrumental in preclinical studies aimed at elucidating the physiological and pathological roles of the V1A receptor. Its high affinity and selectivity have made it a valuable tool for investigating the therapeutic potential of V1A receptor blockade.

The following table summarizes the receptor binding profile for a class of vasopressin receptor antagonists, illustrating the type of preclinical data generated for such compounds.

Compound ClassTarget ReceptorAffinity (Ki)Selectivity
Non-peptide AntagonistsVasopressin V1AHigh (nanomolar range)High vs. V1B, V2, and Oxytocin Receptors

Note: This table represents a generalized profile for selective V1A antagonists. Specific Ki values for YM-95831 from publicly available sources are limited.

This article is strictly focused on the chemical background and preclinical profile of this compound. The information presented is intended for a scientific audience and pertains to the compound's role in a research context. Therefore, this overview is limited to its medicinal chemistry, historical development as a research tool, and its preclinical pharmacological classification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO2 B1220971 4-(cis-4-Menthan-8-yloxy)benzanilide CAS No. 85213-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85213-92-9

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

N-[4-[2-(4-methylcyclohexyl)propan-2-yloxy]phenyl]benzamide

InChI

InChI=1S/C23H29NO2/c1-17-9-11-19(12-10-17)23(2,3)26-21-15-13-20(14-16-21)24-22(25)18-7-5-4-6-8-18/h4-8,13-17,19H,9-12H2,1-3H3,(H,24,25)

InChI Key

GNSJLHJUKJLCHK-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1CCC(CC1)C(C)(C)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Synonyms

4-(4-menthan-8-yloxy)benzanilide
4-(cis-4-menthan-8-yloxy)benzanilide
4-(cis-p-menthan-8-yloxy)benzanilide
YM 95831
YM-95831

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Cis 4 Menthan 8 Yloxy Benzanilide

Elucidation of Synthetic Pathways Towards the Benzanilide (B160483) Core

The benzanilide moiety serves as the foundational structure of the target molecule. Its synthesis is well-established in organic chemistry, with several reliable methods available for its construction.

Key Reaction Steps and Catalytic Systems

The formation of the amide bond in benzanilides is typically achieved through the reaction of an aniline (B41778) derivative with a benzoic acid derivative. One of the most common and effective methods is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. For the synthesis of a 4-hydroxybenzanilide precursor, this would involve reacting 4-aminophenol (B1666318) with benzoyl chloride. The base, typically aqueous sodium hydroxide, serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion.

Alternatively, direct amidation methods that avoid the pre-formation of an acid chloride are available. These often employ coupling agents or catalysts. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides with good yields. Other catalytic systems, such as those based on boric acid or other Lewis acids, can also facilitate this transformation. More contemporary methods may involve the use of dichlorotriphenylphosphorane, which allows for a one-step amidation of benzoic acids and anilines under mild conditions.

A different strategy involves the palladium- or ruthenium-catalyzed C-H hydroxylation of a pre-formed benzanilide. This approach allows for the introduction of a hydroxyl group at a specific position on the benzanilide core in a later synthetic stage, offering a pathway to hydroxylated derivatives.

Reaction NameReactantsReagents/CatalystsKey Features
Schotten-Baumann ReactionAniline, Benzoyl ChlorideAqueous Base (e.g., NaOH)High-yielding, classic method for amide bond formation.
Direct AmidationBenzoic Acid, AnilineTiCl₄, Boronic AcidsAvoids the need for acid chloride preparation.
Dichlorotriphenylphosphorane-mediated AmidationBenzoic Acid, AnilineDichlorotriphenylphosphoraneOne-step, high-yielding process under mild conditions.
Catalytic C-H HydroxylationBenzanilidePd(II) or Ru(II) catalysts, Oxidant (e.g., K₂S₂O₈)Introduces a hydroxyl group regioselectively.

Stereochemical Control and Isomeric Purity Considerations

For the synthesis of the parent 4-hydroxybenzanilide core, stereochemical considerations are minimal as the molecule is achiral. However, when introducing chiral moieties, such as the cis-4-menthan-8-yloxy group, or when synthesizing chiral analogues, the stereochemical outcome of the reactions becomes critical.

In the context of the benzanilide core itself, if chiral anilines or benzoic acids were to be used, maintaining the stereochemical integrity of the starting materials during the amidation reaction is paramount. Many modern coupling reagents and catalytic systems are designed to operate under mild conditions that minimize racemization. For instance, peptide coupling reagents are often employed for their ability to form amide bonds while preserving the stereochemistry of adjacent chiral centers.

The primary stereochemical challenge in the synthesis of the target molecule lies in the introduction of the cis-configured menthanyl group, which will be discussed in a subsequent section.

Strategies for Incorporating the cis-4-Menthan-8-yloxy Moiety

The introduction of the bulky and stereochemically defined cis-4-menthan-8-yloxy group is a key step that imparts specific physical and chemical properties to the final molecule. This process involves the synthesis of the menthanol precursor followed by its coupling to the benzanilide core.

Precursor Synthesis of the Menthanol Derivative

The direct precursor to the ether moiety is cis-p-menthan-8-ol. The stereoselective synthesis of this alcohol is crucial. One potential route starts from readily available natural products like limonene (B3431351) or α-terpineol. For instance, the hydrogenation of the endocyclic double bond of α-terpineol (p-menth-1-en-8-ol) would yield p-menthan-8-ol (B3426169). Control of the stereochemistry at the C1 and C4 positions is essential to obtain the desired cis isomer.

A stereoselective synthesis of related cis-p-menthane diols has been reported, which provides a basis for obtaining the desired stereoisomer. This method involves the MeHNL-catalyzed hydrocyanation of a 4-alkylcyclohexanone, which proceeds with high cis-selectivity (≥96%). nih.gov Subsequent chemical transformations of the cyano group can lead to the desired alcohol functionality. Enzymatic resolutions, for example, using lipases, can also be employed to separate stereoisomers of p-menthan-3-ols, highlighting a potential strategy for obtaining enantiomerically pure precursors. researchgate.net

Starting MaterialKey TransformationStereochemical Outcome
α-TerpineolCatalytic HydrogenationMixture of cis and trans isomers, requiring separation or stereocontrolled reaction conditions.
4-AlkylcyclohexanoneMeHNL-catalyzed HydrocyanationHigh cis-selectivity (≥96%). nih.gov
Racemic p-menthanolsLipase-mediated ResolutionSeparation of enantiomers. researchgate.net

Etherification and Amidation Reactions for Coupling Components

With both the 4-hydroxybenzanilide core and cis-4-menthan-8-ol in hand, the final steps involve their coupling. This can be achieved through two primary strategies: etherification followed by amidation, or amidation followed by etherification.

Strategy 1: Etherification then Amidation

This route involves first forming the ether linkage between 4-hydroxybenzoic acid (or its ester) and cis-4-menthan-8-ol, followed by amidation with aniline. The Williamson ether synthesis, a classic method for forming ethers, could be employed. However, due to the steric hindrance of the secondary cis-4-menthan-8-ol, this Sₙ2 reaction may be slow and prone to elimination side reactions.

A more suitable method for coupling a sterically hindered secondary alcohol with a phenol (B47542) is the Mitsunobu reaction. organic-chemistry.orgmissouri.edu This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. organic-chemistry.orgmissouri.edu The reaction typically proceeds with inversion of stereochemistry at the alcohol's chiral center. Therefore, to obtain the cis product, the corresponding trans-menthanol precursor might be necessary. To overcome the slow reaction rates often observed with sterically hindered substrates in the Mitsunobu reaction, modifications such as the use of high concentrations and sonication have been shown to be effective. researchgate.net

Once the 4-(cis-4-menthan-8-yloxy)benzoic acid is synthesized, it can be converted to the final benzanilide through the amidation methods described in section 2.1.1.

Strategy 2: Amidation then Etherification

In this approach, 4-hydroxybenzanilide is first synthesized. This intermediate is then subjected to an etherification reaction with a suitable cis-4-menthan-8-yl derivative, such as a halide or a sulfonate, under Williamson ether synthesis conditions. Again, the steric hindrance of the menthanyl group presents a challenge.

Alternatively, the Mitsunobu reaction can be performed directly on 4-hydroxybenzanilide with cis-4-menthan-8-ol. The phenolic hydroxyl group of the benzanilide acts as the nucleophile. As mentioned, careful consideration of the stereochemical outcome of the Mitsunobu reaction is necessary.

Design and Synthesis of Structural Analogues and Homologues

The modular nature of the synthesis of 4-(cis-4-Menthan-8-yloxy)benzanilide allows for the straightforward design and synthesis of a wide range of structural analogues and homologues. These derivatives are valuable for structure-activity relationship (SAR) studies.

Modifications can be introduced in three main regions of the molecule:

The Benzanilide Core:

Aniline Moiety: A variety of substituted anilines can be used in the amidation step to introduce different functional groups on the N-phenyl ring. This can include alkyl, alkoxy, halogen, or trifluoromethyl groups.

Benzoyl Moiety: Similarly, substituted benzoic acids or benzoyl chlorides can be employed to modify the other aromatic ring of the benzanilide core.

The Menthanyloxy Moiety:

Stereochemistry: The use of different stereoisomers of p-menthan-8-ol (e.g., trans) would lead to diastereomeric analogues.

Ring Substitution: Analogues with different substitution patterns on the cyclohexane (B81311) ring of the menthanyl group can be synthesized from appropriately substituted precursors.

Homologues: The isopropyl group of the menthanyl moiety can be replaced with other alkyl groups to generate homologues.

The Ether Linkage:

Linker Length: The ether linkage can be extended by using a diol precursor for the menthanyl part and coupling it to the benzanilide core via a linker.

Modifications on the Benzanilide Phenyl Rings

The benzanilide core of the molecule consists of two phenyl rings, derived from a benzoic acid and an aniline precursor, both of which are amenable to a wide range of chemical modifications. These modifications are typically introduced either by using substituted starting materials in the initial amide coupling reaction or by post-synthetic modification of the parent compound.

Standard amide bond formation protocols are employed for the synthesis of the benzanilide core. One common method involves the coupling of a substituted benzoic acid with a substituted aniline using activating agents. For instance, the reaction can be carried out using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF). openaccessjournals.com Another approach utilizes titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Substituents can be introduced on either phenyl ring to modulate the electronic and steric properties of the molecule. Common modifications include the introduction of halogens (F, Cl, Br), alkyl groups, alkoxy groups, or trifluoromethyl groups. openaccessjournals.com These groups can influence the molecule's conformation, lipophilicity, and potential interactions with biological targets.

For more complex modifications, cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed. researchgate.net For example, a bromo-substituted this compound could be coupled with various boronic acids to introduce new aryl or heteroaryl moieties, significantly expanding the structural diversity.

Table 1: Examples of Hypothetical Modifications on the Benzanilide Phenyl Rings

Position of SubstitutionSubstituent (R)Hypothetical Compound Name
Phenyl Ring A (from benzoic acid)3-Fluoro3-Fluoro-4-(cis-4-menthan-8-yloxy)benzanilide
Phenyl Ring A (from benzoic acid)2-Methyl2-Methyl-4-(cis-4-menthan-8-yloxy)benzanilide
Phenyl Ring B (from aniline)4'-Chloro4'-Chloro-4-(cis-4-menthan-8-yloxy)benzanilide
Phenyl Ring B (from aniline)3'-Trifluoromethyl4-(cis-4-Menthan-8-yloxy)-3'-(trifluoromethyl)benzanilide

Variations in the Alkoxy Linker and Menthan-Derived Substituent

Alkoxy Linker Variations: The length and nature of the alkoxy linker can be modified. While the parent compound has a direct ether linkage (C-O-C), homologous linkers could be synthesized. For example, starting with 4-hydroxyphenylacetic acid instead of 4-hydroxybenzoic acid would introduce a methylene (B1212753) group (-CH₂-) into the linker. This would involve synthesizing 4-((cis-4-Menthan-8-yloxy)methyl)benzoic acid as a precursor before amidation. Such changes in linker length and flexibility can significantly alter the spatial orientation of the bulky menthan group relative to the benzanilide core.

Menthan-Derived Substituent Variations: The p-menthane (B155814) scaffold itself, a naturally occurring hydrocarbon, provides a chiral and lipophilic character to the molecule. wikipedia.org The synthesis of p-menthane derivatives is well-established, often starting from natural terpenes like citronellal (B1669106) or limonene. nih.govresearchgate.net This allows for the introduction of other terpene-derived substituents as alternatives to the cis-4-menthan-8-yloxy group. For instance, derivatives of isopulegol (B1217435) or other menthane diols could be used to form the ether linkage, leading to diastereomeric or regioisomeric analogues. Furthermore, functional groups could be introduced on the menthane ring itself, provided they are compatible with the synthetic route for the ether formation and subsequent amidation.

Table 2: Examples of Hypothetical Variations in the Linker and Menthan-Derived Substituent

Type of VariationSpecific ModificationHypothetical Compound Name
LinkerInsertion of a methylene group4-((cis-4-Menthan-8-yloxy)methyl)benzanilide
Menthan SubstituentUse of a different terpene precursor4-(Isopulegol-derived-oxy)benzanilide
Menthan SubstituentRegioisomer of the ether linkage4-(cis-4-Menthan-1-yloxy)benzanilide

Heterocyclic Replacements and Bioisosteric Transformations

Bioisosterism is a key strategy in medicinal chemistry where a functional group or a substructure of a molecule is replaced by another with similar physical or chemical properties to enhance desired properties. nih.gov In the context of this compound, several bioisosteric replacements can be envisioned.

The central amide bond can be replaced with metabolically more stable mimics. For example, heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,4-triazoles can serve as amide bioisosteres. drughunter.com This would involve a different synthetic approach, for instance, by reacting a 4-(cis-4-menthan-8-yloxy)benzoyl chloride with a suitable heterocyclic amine or by constructing the heterocycle from precursors bearing the necessary fragments.

The phenyl rings themselves can be replaced by various heterocycles. For instance, the aniline-derived phenyl ring could be replaced with a pyridine, pyrimidine, or pyrazine (B50134) ring. This would involve using the corresponding amino-heterocycle in the initial amide coupling reaction. Such replacements can introduce hydrogen bond donors or acceptors, alter the pKa of the molecule, and modify its solubility and metabolic profile. openaccessjournals.com Similarly, the benzoic acid-derived phenyl ring could be replaced by a heteroaromatic carboxylic acid, such as nicotinic acid or isonicotinic acid.

A more drastic transformation would be the replacement of the entire benzanilide core with a different scaffold that maintains a similar spatial arrangement of the key pharmacophoric features, such as the bulky menthan-ether group and another aromatic system. For example, a biphenyl (B1667301) system could replace the benzanilide, which has been shown to be a viable bioisosteric approach for other classes of compounds. acs.org

Table 3: Examples of Hypothetical Heterocyclic Replacements and Bioisosteric Transformations

Original MoietyBioisosteric ReplacementResulting Compound Class
Amide Linker (-CO-NH-)1,2,4-Oxadiazole ring1,2,4-Oxadiazole derivatives
Aniline Phenyl RingPyridine ringN-(Pyridin-yl)-4-(cis-4-menthan-8-yloxy)benzamide
Benzoic Acid Phenyl RingThiophene ring4-(cis-4-Menthan-8-yloxy)thiophene-2-carboxanilide
Benzanilide CoreBiphenyl CoreBiphenyl-ether derivatives with menthan substituent

Analytical Chemistry Methodologies for Structural Confirmation in Research Contexts

The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, typically in the range of 7-8 ppm. The N-H proton of the amide would appear as a singlet, often in the downfield region (around 10 ppm in DMSO-d₆). drughunter.com Protons on the carbon adjacent to the ether oxygen (on the menthan side) would be shifted downfield to approximately 3.4-4.5 ppm. libretexts.orgpressbooks.pub The remaining protons of the p-menthane skeleton would appear in the aliphatic region (typically 0.8-2.5 ppm), with complex splitting patterns due to the rigid chair-like conformation of the cyclohexane ring.

¹³C NMR: The carbonyl carbon of the amide would be observed around 165 ppm. Aromatic carbons would resonate in the 110-140 ppm range. The carbon atom of the menthane ring attached to the ether oxygen would show a downfield shift into the 50-80 ppm region. libretexts.orgpressbooks.pub The remaining aliphatic carbons of the menthane group would appear at higher field.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern in the mass spectrum can also provide structural information. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the menthanyloxy cation and the benzanilide radical cation, as well as fragmentation of the amide bond.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. nih.gov

A strong absorption band corresponding to the C=O stretching of the amide group would be expected in the region of 1650-1680 cm⁻¹.

The N-H stretching of the secondary amide would appear as a sharp peak around 3300 cm⁻¹.

The C-O stretching of the aryl-alkyl ether would result in characteristic absorptions in the 1050-1250 cm⁻¹ range. libretexts.orgacs.org

Table 4: Summary of Expected Analytical Data for this compound

Analytical TechniqueExpected Key Signals / Observations
¹H NMR Aromatic protons: ~7.0-8.5 ppm; Amide N-H: ~10.0 ppm; Menthane -CH-O-: ~3.4-4.5 ppm; Aliphatic menthane protons: ~0.8-2.5 ppm
¹³C NMR Amide C=O: ~165 ppm; Aromatic carbons: ~110-140 ppm; Menthane C-O: ~50-80 ppm
Mass Spectrometry (MS) Accurate molecular ion peak in HRMS; Fragmentation corresponding to cleavage of the ether and amide bonds
Infrared (IR) Spectroscopy C=O stretch: ~1650-1680 cm⁻¹; N-H stretch: ~3300 cm⁻¹; C-O stretch: ~1050-1250 cm⁻¹

Preclinical Biological Evaluation and Mechanistic Investigations of 4 Cis 4 Menthan 8 Yloxy Benzanilide

In Vitro Pharmacological Characterization in Cellular and Subcellular Models

Evaluation of Hypolipidemic Activities in Cell Lines

There is no available research detailing the evaluation of 4-(cis-4-Menthan-8-yloxy)benzanilide for hypolipidemic activities in any cell lines.

Assessment of Cholesterol Biosynthesis Modulation

No studies have been published that assess the modulatory effects of this compound on cholesterol biosynthesis.

Analysis of Cholesterol Catabolism Pathways

Information regarding the analysis of this compound's impact on cholesterol catabolism pathways is not available in the public domain.

Cellular Uptake and Metabolism Studies (Excluding Pharmacokinetics in Humans)

There are no published studies on the cellular uptake or metabolism of this compound.

In Vivo Efficacy Studies in Animal Models (Excluding Human Clinical Data)

Hypolipidemic Effects in Hyperlipidemic Animal Models

No in vivo studies assessing the hypolipidemic effects of this compound in hyperlipidemic animal models have been found in the available literature.

Anti-Atherosclerotic Potential in Established Disease Models

There is no available information from preclinical studies to assess the anti-atherosclerotic potential of this compound in established disease models.

Comparative Efficacy with Related Compounds

No studies have been found that compare the efficacy of this compound with any related compounds.

Molecular and Biochemical Mechanisms of Action

The molecular and biochemical mechanisms of action for this compound remain uncharacterized in the available scientific literature.

Elucidation of Target Receptor or Enzyme Interactions

There is no information available regarding the specific molecular targets, be they receptors or enzymes, with which this compound may interact.

Intracellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been documented in any publicly accessible research.

Transcriptomic and Proteomic Analysis of Biological Responses

No transcriptomic or proteomic studies have been published that would provide insight into the global biological responses induced by this compound at the level of gene or protein expression.

Structure Activity Relationship Sar Studies of 4 Cis 4 Menthan 8 Yloxy Benzanilide Derivatives

Influence of the Menthan-Derived Moiety on Biological Activity

The 4-(cis-4-Menthan-8-yloxy) group is a defining feature of the parent compound, imparting significant bulk and specific stereochemistry. This cycloalkyl ether substituent plays a critical role in modulating the molecule's interaction with its biological targets, primarily through steric and hydrophobic interactions.

Stereochemistry is a paramount factor in determining the biological activity of chiral molecules. The cis-configuration of the 1,4-substituted p-menthane (B155814) ring fixes the spatial orientation of the isopropyl group relative to the ether linkage to the benzanilide (B160483) core. This specific arrangement results in a distinct three-dimensional shape that is critical for precise fitting into a biological target's binding site.

Studies on other molecules with stereoisomers have demonstrated that different configurations can lead to vastly different pharmacological outcomes. For instance, the activity of the alkaloid lobeline (B1674988) is significantly different between its cis and trans isomers, with the cis form showing greater respiratory excitatory effects. mdpi.com This principle underscores the likely importance of the defined cis-stereochemistry in 4-(cis-4-Menthan-8-yloxy)benzanilide, where the alternative trans-isomer would present a markedly different topology to a receptor, potentially leading to reduced or altered activity. The stereoselective synthesis of related cis-p-menthane derivatives has been established, confirming the stability and accessibility of this specific configuration. nih.gov The rigidity and defined geometry conferred by the cis-cyclohexane ring are thus considered essential for maintaining the optimal orientation required for biological efficacy.

While direct studies on the modification of the menthan moiety's alkyl groups in this specific benzanilide series are not extensively documented, general principles of medicinal chemistry highlight the importance of alkyl substituents in probing the steric and hydrophobic limits of a receptor's binding pocket.

Alterations to the alkyl chain, such as shortening, lengthening, or changing the branching of the isopropyl group on the menthan ring, would systematically vary the steric bulk and lipophilicity of this region of the molecule. Such modifications are a standard strategy in drug development to:

Probe for additional hydrophobic interactions: Extending an alkyl chain could allow it to access a hydrophobic pocket within the receptor, potentially increasing binding affinity.

Optimize steric fit: Reducing or altering the branching of the alkyl group could alleviate steric clashes with the receptor surface.

Influence pharmacokinetic properties: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Further research involving the synthesis and biological evaluation of analogues with modified alkyl groups on the menthane ring would be necessary to fully elucidate the SAR for this part of the molecule.

Impact of Benzanilide Core Substitutions on Efficacy

The benzanilide core serves as the central scaffold of the molecule, and substitutions on its two aromatic rings have a profound impact on biological activity. These effects are primarily driven by the electronic properties and steric dimensions of the substituents.

In related series of benzanilide derivatives investigated as potassium channel activators, the presence and position of substituents like chloro (Cl), methoxy (B1213986) (OCH3), and hydroxyl (OH) groups were shown to be critical for activity. For example, in one study, a combination of a 2-methoxy and 5-chloro substitution on the benzoyl ring, paired with a 2-hydroxy group on the anilide ring, resulted in a compound with potent vasorelaxant efficacy. nih.gov The hydroxyl group was noted to be a potential H-bond donor, a feature often crucial for receptor-ligand interactions. nih.gov The electronic interplay between substituents can fine-tune the binding affinity of the molecule. researchgate.net

The following table summarizes SAR findings from a study on benzanilide derivatives as potassium channel activators, illustrating the impact of substitutions.

Compound IDBenzoyl Ring SubstituentAnilide Ring SubstituentActivity (Vasorelaxant Potency)
Analog 1 2-OCH3, 5-Cl2-OH, 5-PhenylHigh (Nanomolar Potency) nih.gov
Analog 2 2-OH4-ClModerate
Analog 3 UnsubstitutedUnsubstitutedLow
Analog 4 4-Cl2-OHModerate

This table is illustrative, based on data for analogous benzanilide series.

Steric hindrance, introduced by bulky substituents, can significantly influence both the binding affinity and the conformational preferences of the molecule. A substituent's size can either provide beneficial van der Waals interactions or cause detrimental steric clashes within a binding site.

Conformational Preferences and Bioactive Conformation

The central amide bond of the benzanilide core is generally planar and can exist in either a trans or cis conformation. For most unsubstituted benzanilides, the trans-amide form is overwhelmingly favored. The menthan moiety, as a cyclohexane (B81311) derivative, will preferentially adopt a stable chair conformation to minimize steric strain. In the cis-isomer, both the ether linkage and the isopropyl group will have specific axial or equatorial orientations that define the molecule's shape.

The bioactive conformation of the entire molecule is likely a low-energy state that positions the key pharmacophoric elements—the bulky hydrophobic menthan group and the substituted aromatic system—in the correct orientation to engage with the receptor. The ether linkage provides a degree of flexibility, allowing the menthan and benzanilide moieties to orient themselves optimally within the binding site. Identifying this precise conformation is essential for the rational design of next-generation analogues with improved efficacy.

cis/trans Isomerism of the Amide Bond and its Implications

The amide bond (-CO-NH-) is a critical functional group in many biologically active molecules, including this compound. A key feature of the secondary amide bond is its ability to exist as two distinct geometric isomers: cis and trans. This isomerism arises from the partial double bond character of the C-N bond, which restricts free rotation.

In the trans conformation, the substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the amide bond. Conversely, in the cis conformation, these substituents are on the same side. For most open-chain secondary amides, the trans isomer is significantly more stable due to reduced steric hindrance between the substituents. nih.gov Computational studies on simple secondary amides have shown that bulky substituents tend to further destabilize the cis isomer and increase the energy barrier for isomerization. nih.gov

The cis-trans isomerization is a dynamic process, and the relative populations of the two isomers can be influenced by several factors, including the nature of the substituents, the solvent environment, and interactions with biological macromolecules. Although the trans form is generally favored, the cis conformation can be crucial for biological activity in some cases, as it can orient key functional groups in a specific spatial arrangement required for binding to a receptor or enzyme. nih.govrsc.org The interconversion between cis and trans isomers can be a rate-limiting step in processes like protein folding. nih.gov

For this compound, the bulky cis-4-menthan-8-yloxy group attached to the benzoyl ring and the phenyl group on the nitrogen atom would be expected to strongly favor the trans conformation of the amide bond to minimize steric clash. However, the specific energetic landscape and the potential biological relevance of the cis isomer for this particular molecule would require dedicated computational modeling and experimental validation, for which specific data is not currently available.

Crystal Structure Analysis and Conformational Landscapes

A definitive understanding of the three-dimensional structure and conformational preferences of this compound would be provided by its single-crystal X-ray structure. As of now, the crystal structure for this specific compound has not been reported in publicly available databases. However, we can gain insights into the likely solid-state conformation by examining the crystal structures of closely related benzanilide derivatives.

For instance, the crystal structures of 4-methoxy-N-phenylbenzamide and 4-chloro-N-phenylbenzamide reveal key features of the benzanilide core. nih.govresearchgate.net In these structures, the central amide group is typically found to be nearly planar. The dihedral angle between the two aromatic rings is a key conformational parameter. In 4-methoxy-N-phenylbenzamide, the dihedral angles between the plane of the amide group and the phenyl and 4-methoxybenzene rings are 34.70(8)° and 30.62(8)°, respectively. nih.gov In the crystal of 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6(1)°. researchgate.net These twisted conformations are a common feature of benzanilides and arise from a balance between conjugative effects, which favor planarity, and steric hindrance between the aromatic rings, which favors a non-planar arrangement.

In the solid state, intermolecular interactions, particularly hydrogen bonding involving the amide N-H and C=O groups, play a crucial role in stabilizing the crystal packing. In many benzanilide derivatives, molecules are linked by N—H⋯O hydrogen bonds, often forming chains or more complex networks. nih.govresearchgate.net

CompoundCCDC NumberDihedral Angle (Ring A vs. Ring B)Hydrogen Bonding Motif
4-methoxy-N-phenylbenzamide101410830.62(8)° and 34.70(8)° (amide plane vs rings)C(4) chains via N—H⋯O
4-chloro-N-phenylbenzamideNot specified59.6(1)°C(4) chains via N—H⋯O

This table presents data for benzanilide analogs to illustrate typical structural features.

Ligand Efficiency Metrics and Property-Based Drug Design Considerations (Preclinical)

In preclinical drug discovery, it is crucial to not only optimize the potency of a compound but also to maintain favorable physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME) characteristics. Property-based drug design utilizes various metrics to guide the optimization process. Among the most widely used are ligand efficiency (LE) and lipophilic ligand efficiency (LLE). nih.gov

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as:

LE = -ΔG / HAC

where ΔG is the Gibbs free energy of binding. A higher LE value indicates that a molecule achieves its potency with a more efficient use of its atoms, which is a desirable trait in lead optimization. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), assesses the balance between potency and lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration. High lipophilicity can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. LLE helps to guide the optimization of potency while controlling the increase in lipophilicity. An LLE value between 5 and 7 is often considered optimal for drug candidates. nih.gov

While no specific preclinical data detailing the ligand efficiency metrics for this compound are available, we can consider the general properties of the benzanilide scaffold. The benzanilide core is a common motif in medicinal chemistry, and its derivatives have been explored for a wide range of biological targets. nih.gov The success of a benzanilide-based drug candidate would depend on the careful tuning of its substituents to achieve high potency and selectivity while maintaining drug-like properties.

MetricFormulaDesired RangeSignificance in Drug Design
Ligand Efficiency (LE)-ΔG / HACGenerally higher is betterMeasures binding efficiency per atom
Lipophilic Ligand Efficiency (LLE)pIC50 - logP5 - 7Balances potency and lipophilicity

This table provides a general overview of key ligand efficiency metrics.

Computational and Theoretical Investigations of 4 Cis 4 Menthan 8 Yloxy Benzanilide

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure

No specific Density Functional Theory (DFT) studies for 4-(cis-4-Menthan-8-yloxy)benzanilide were found. This type of analysis would typically be used to calculate the optimized molecular geometry, electronic energy, and distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Reactivity

There are no available Frontier Molecular Orbital (FMO) analyses for this compound. Such an analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's chemical reactivity, including its potential as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound could not be located. An MEP map is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

No studies on the conformational analysis or energy landscapes of this compound were identified. This type of investigation is crucial for understanding the molecule's flexibility and identifying its most stable three-dimensional shapes.

Ligand-Target Docking Studies

There are no published ligand-target docking studies specifically involving this compound. Docking studies are performed to predict the preferred orientation of a ligand when it binds to a target protein, which can help in understanding its potential biological activity.

Molecular Dynamics Simulations for Binding Stability and Interactions5.3. QSAR (Quantitative Structure-Activity Relationship) Modeling5.3.1. Development of Predictive Models for Biological Activity5.3.2. Identification of Key Molecular Descriptors

Further research and publication in the field of computational chemistry and drug design may, in the future, include studies on "this compound," which would enable the generation of a detailed article as requested.

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